molecular formula C17H13FN2O B11368165 2-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one

2-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one

Cat. No.: B11368165
M. Wt: 280.30 g/mol
InChI Key: PGASCJFMIWNJHW-UHFFFAOYSA-N
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Description

2-(4-Fluorobenzyl)-6-phenylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by the presence of a fluorobenzyl group and a phenyl group attached to a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one typically involves the reaction of 4-fluorobenzylamine with 6-phenylpyridazin-3(2H)-one under specific conditions. One common method includes:

    Starting Materials: 4-fluorobenzylamine and 6-phenylpyridazin-3(2H)-one.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or acetonitrile, and a catalyst like palladium on carbon (Pd/C) under an inert atmosphere.

    Procedure: The mixture is heated to reflux for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters ensures consistent quality and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorobenzyl group allows for nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-(4-Fluorobenzyl)-6-phenylpyridazin-3(2H)-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances its binding affinity to these targets, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

  • 2-(4-Chlorobenzyl)-6-phenylpyridazin-3(2H)-one
  • 2-(4-Methylbenzyl)-6-phenylpyridazin-3(2H)-one
  • 2-(4-Methoxybenzyl)-6-phenylpyridazin-3(2H)-one

Comparison:

  • Uniqueness: The presence of the fluorine atom in 2-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one imparts unique electronic properties, enhancing its reactivity and binding affinity compared to its analogs.
  • Reactivity: Fluorine’s electronegativity makes this compound more reactive in nucleophilic substitution reactions compared to its chloro, methyl, or methoxy counterparts.
  • Applications: The fluorinated compound may exhibit enhanced biological activity, making it a more promising candidate for medicinal applications.

Properties

Molecular Formula

C17H13FN2O

Molecular Weight

280.30 g/mol

IUPAC Name

2-[(4-fluorophenyl)methyl]-6-phenylpyridazin-3-one

InChI

InChI=1S/C17H13FN2O/c18-15-8-6-13(7-9-15)12-20-17(21)11-10-16(19-20)14-4-2-1-3-5-14/h1-11H,12H2

InChI Key

PGASCJFMIWNJHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F

solubility

8.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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